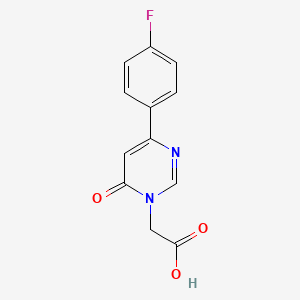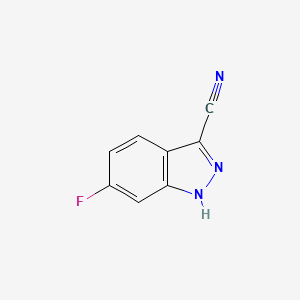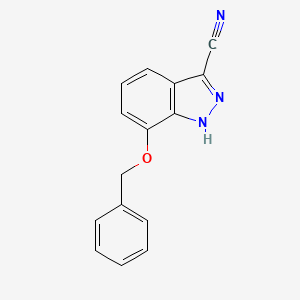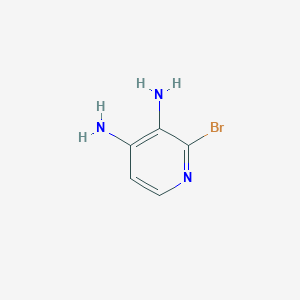
6-Benzyloxy-2-fluoropyridine-3-boronic acid
概要
説明
6-Benzyloxy-2-fluoropyridine-3-boronic acid is an organoboron compound with the molecular formula C12H11BFNO3. It is a derivative of pyridine, substituted with a benzyloxy group at the 6-position, a fluorine atom at the 2-position, and a boronic acid group at the 3-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
作用機序
Target of Action
The primary target of the compound 6-Benzyloxy-2-fluoropyridine-3-boronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The this compound affects the SM coupling reaction pathway . This pathway involves chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Pharmacokinetics
The compound is part of the organoboron class of reagents, which are known for their stability and readiness of preparation . These properties could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability.
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds . This is achieved through the SM coupling reaction, which is a key method for forming carbon–carbon bonds in organic synthesis .
Action Environment
The action of this compound can be influenced by environmental factors. Additionally, spillage of the compound is unlikely to penetrate soil . These factors can influence the compound’s action, efficacy, and stability.
生化学分析
Biochemical Properties
6-Benzyloxy-2-fluoropyridine-3-boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with enzymes such as glycogen synthase kinase 3 and HCV NS5B polymerase, acting as an inhibitor . These interactions are crucial for its application in medicinal chemistry, where it is used to develop inhibitors for various diseases.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways by inhibiting key enzymes, which can lead to alterations in gene expression and cellular metabolism. For instance, its interaction with glycogen synthase kinase 3 can affect glycogen metabolism and cell proliferation . Additionally, its inhibitory effect on HCV NS5B polymerase can disrupt viral replication in infected cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as an enzyme inhibitor by binding to the active sites of enzymes such as glycogen synthase kinase 3 and HCV NS5B polymerase, thereby preventing their normal function . This inhibition can lead to changes in gene expression and cellular processes, making it a valuable tool in biochemical research and drug development.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can be observed in both in vitro and in vivo studies. Over time, the inhibition of key enzymes can lead to sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, it can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as respiratory irritation . These dosage effects are crucial for determining the therapeutic window and safety profile of the compound in drug development.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its role as an enzyme inhibitor. It interacts with enzymes and cofactors involved in glycogen metabolism and viral replication, affecting metabolic flux and metabolite levels . These interactions are essential for its application in biochemical research and therapeutic development.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its activity, as it needs to be in proximity to its target enzymes to exert its inhibitory effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyloxy-2-fluoropyridine-3-boronic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 6-benzyloxy-2-fluoropyridine.
Lithiation and Borylation: The 6-benzyloxy-2-fluoropyridine undergoes lithiation using a strong base such as n-butyllithium at low temperatures (around -78°C). This is followed by the addition of a boron source, such as trimethyl borate, to introduce the boronic acid group at the 3-position.
Hydrolysis: The intermediate boronate ester is then hydrolyzed to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.
化学反応の分析
Types of Reactions
6-Benzyloxy-2-fluoropyridine-3-boronic acid primarily undergoes the following types of reactions:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to a hydroxyl group using oxidizing agents such as hydrogen peroxide.
Substitution: The fluorine atom on the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide, sodium perborate.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
Suzuki-Miyaura Cross-Coupling: Formation of biaryl compounds.
Oxidation: Formation of 6-benzyloxy-2-fluoropyridine-3-ol.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
6-Benzyloxy-2-fluoropyridine-3-boronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling.
Medicinal Chemistry: Potential use in the synthesis of pharmaceutical compounds due to its ability to introduce boronic acid functionality, which can interact with biological targets.
Material Science: Utilized in the development of advanced materials, including polymers and electronic materials, due to its unique structural properties.
類似化合物との比較
Similar Compounds
2-Fluoro-3-pyridineboronic acid: Similar structure but lacks the benzyloxy group.
6-Benzyloxy-2-chloropyridine-3-boronic acid: Similar structure but with a chlorine atom instead of fluorine. May exhibit different reactivity due to the different halogen.
Uniqueness
6-Benzyloxy-2-fluoropyridine-3-boronic acid is unique due to the presence of both a benzyloxy group and a fluorine atom on the pyridine ring, which can influence its reactivity and interactions in chemical reactions. The combination of these substituents makes it a versatile intermediate in organic synthesis.
特性
IUPAC Name |
(2-fluoro-6-phenylmethoxypyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BFNO3/c14-12-10(13(16)17)6-7-11(15-12)18-8-9-4-2-1-3-5-9/h1-7,16-17H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXLQBSXSPWPRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)OCC2=CC=CC=C2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-Azaspiro[3.5]nonan-2-one hydrochloride](/img/structure/B1440537.png)




![Methyl 3-[(3-nitropyridin-4-yl)amino]propanoate](/img/structure/B1440544.png)

![2-{[2-(2,2,2-Trifluoroethoxy)ethyl]amino}ethan-1-ol](/img/structure/B1440547.png)

![[5-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-yl]methanol](/img/structure/B1440550.png)


